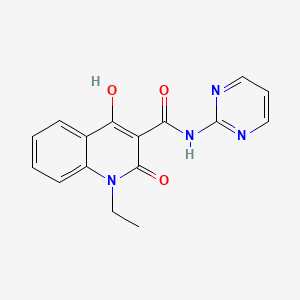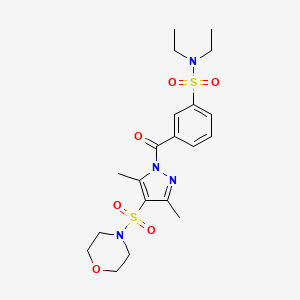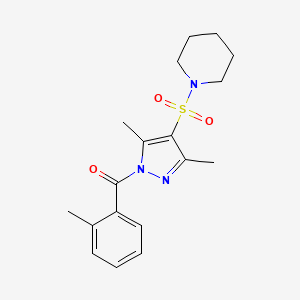
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a combination of sulfonyl, tetrahydroquinoline, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Propane-1-Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using propane-1-sulfonyl chloride under basic conditions.
Attachment of the Thiophene Moiety: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamide positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Materials Science:
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving sulfonyl and thiophene interactions.
Industrial Applications:
Wirkmechanismus
The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene and tetrahydroquinoline moieties can contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(METHANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE
- N-[1-(ETHANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE
Uniqueness
The uniqueness of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE lies in the specific combination of its functional groups. The propane-1-sulfonyl group provides distinct steric and electronic properties compared to methane- or ethane-sulfonyl groups, potentially leading to different biological activities and material properties.
Eigenschaften
Molekularformel |
C18H22N2O3S2 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-11-25(22,23)20-9-3-5-14-7-8-15(12-17(14)20)19-18(21)13-16-6-4-10-24-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H,19,21) |
InChI-Schlüssel |
YIXSXEBPLSDZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-4-YL)methyl]ethanediamide](/img/structure/B14971977.png)
![5-{[(4-Methoxyphenyl)carbonyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B14971980.png)
![N1-(4-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14971984.png)
![4-[5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B14972015.png)

![4-ethoxy-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972017.png)
![3-(4-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972018.png)


![7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972024.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexylacetamide](/img/structure/B14972043.png)
![2-(4-fluorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B14972045.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B14972048.png)
